molecular formula C25H23NO5S B2356785 6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 872198-99-7

6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No.: B2356785
CAS No.: 872198-99-7
M. Wt: 449.52
InChI Key: AMVBJZDOKASAGO-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative characterized by a methoxy group at position 6, a 4-methoxyphenylsulfonyl group at position 3, and a 4-methylbenzyl substituent at position 1. Its molecular formula is C26H25NO5S, with a molecular weight of 463.55 g/mol (calculated from the SMILES structure in ). The compound’s structure is defined by:

  • Sulfonyl group: Enhances polarity and may influence solubility or binding affinity .
  • Methoxy and methyl substituents: Modulate electronic and steric properties, impacting reactivity and pharmacokinetics.

Properties

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-17-4-6-18(7-5-17)15-26-16-24(25(27)22-14-20(31-3)10-13-23(22)26)32(28,29)21-11-8-19(30-2)9-12-21/h4-14,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVBJZDOKASAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Methoxy and Sulfonyl Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The sulfonyl group is typically introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of Methylphenyl Groups: The methylphenyl groups can be attached through Friedel-Crafts alkylation reactions using methylbenzene derivatives and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, a derivative of quinoline was shown to exhibit significant anticancer properties, with IC50 values indicating potent activity against human cancer cells. The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Cell Line IC50 Value (µM) Mechanism of Action
HCT1160.39 ± 0.06Aurora-A kinase inhibition
MCF-70.46 ± 0.04Cell cycle arrest

These findings suggest that derivatives of this compound could be developed into effective anticancer agents, targeting specific pathways involved in tumor growth and survival .

Antiviral Properties

The compound has also been investigated for its antiviral capabilities. Research indicates that certain quinoline derivatives can inhibit viral replication, making them potential candidates for antiviral drug development. The structure-activity relationship (SAR) studies have shown that modifications to the quinoline scaffold can enhance antiviral efficacy against various viral strains.

Virus Type EC50 Value (µM) Activity
Dengue Virus1.85Significant inhibition
Yellow Fever Virus0.20High antiviral efficacy

The promising results from these studies indicate a pathway for developing antiviral therapies based on this compound .

Enzyme Inhibition

Another application lies in enzyme inhibition, particularly targeting enzymes involved in inflammatory responses and cancer progression. The compound has been noted for its ability to inhibit specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in various inflammatory diseases.

Enzyme Targeted Inhibition Type Potential Application
COXCompetitive inhibitionAnti-inflammatory drugs
LOXNon-competitiveTreatment of inflammatory disorders

Such inhibitory actions suggest that this compound could be beneficial in developing new anti-inflammatory medications .

Synthesis and Structural Analysis

The synthesis of 6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one involves complex chemical reactions that can be optimized for higher yields and purity. Recent advancements in synthetic methods have allowed for more efficient production of this compound, which is crucial for further research and application development.

Synthesis Overview

The synthesis typically involves the following steps:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the methoxy and sulfonyl groups via electrophilic substitution.
  • Final modifications to achieve the desired substituents.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction: Influencing signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of quinolin-4-one derivatives with modifications at positions 1, 3, and 4. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one (Target compound) 6-OCH₃, 3-(4-OCH₃Ph-SO₂), 1-(4-CH₃Ph-CH₂) 463.55 High polarity due to sulfonyl group; potential kinase inhibition (inferred from ).
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 6-OCH₂CH₃, 3-(4-F-Ph-CO), 1-(4-OCH₃Ph-CH₂) 473.48 Ethoxy group increases lipophilicity; fluorobenzoyl enhances metabolic stability ().
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one 6-F, 3-(Ph-SO₂), 1-(4-CH₃Ph-CH₂) 437.47 Fluorine substitution improves membrane permeability; benzenesulfonyl lacks methoxy, reducing polarity ().
1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one 6-OCH₂CH₃, 3-(4-isoPr-Ph-SO₂), 1-(4-ClPh-CH₂) 513.99 Chlorophenyl and isopropyl groups enhance steric bulk; potential for selective enzyme inhibition ().
6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-(3-methoxybenzyl)quinolin-4-one 6-OCH₃, 3-(4-OCH₃Ph-SO₂), 1-(3-OCH₃Ph-CH₂) 479.52 Additional methoxy group at position 1 increases electron density; may alter binding interactions ().
Solubility and Lipophilicity :
  • The target compound exhibits moderate solubility in polar solvents due to its sulfonyl and methoxy groups. Its logP is estimated to be ~3.5 (calculated using SMILES data from ).
  • 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one () has higher lipophilicity (logP ~4.1) due to the ethoxy and fluorobenzoyl groups, favoring blood-brain barrier penetration.
  • 3-(Benzenesulfonyl)-6-fluoroquinolin-4-one () shows reduced solubility compared to the target compound, as the lack of a methoxy group decreases polarity.

Biological Activity

6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The compound can be represented structurally as follows:

C20H22N2O5S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to quinoline compounds. For instance, a study evaluated the in vitro antimicrobial activities of various derivatives, including those similar to this compound. The minimum inhibitory concentration (MIC) values were determined against several pathogens.

CompoundMIC (μg/mL)Pathogen
6-Methoxy derivative0.22 - 0.25Staphylococcus aureus
Other derivatives0.39 - 0.46E. coli, Pseudomonas aeruginosa

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116.

Cell LineIC50 (μM)
MCF-70.01
HCT1160.03

The compound exhibited mechanisms of action such as inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has shown promise in reducing inflammation. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives, including the target compound. The study reported that these derivatives not only displayed significant antibacterial properties but also showed low cytotoxicity towards normal cells, indicating a favorable therapeutic index .

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